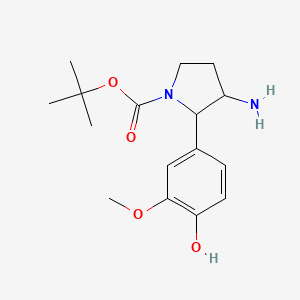
tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C16H24N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a methoxy-substituted phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino group and the tert-butyl ester group. The final step involves the attachment of the hydroxy and methoxy-substituted phenyl group.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of tert-Butyl Ester Group: The tert-butyl ester group is typically introduced using tert-butyl chloroformate in the presence of a base.
Attachment of Hydroxy and Methoxy-Substituted Phenyl Group: This step can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-amino-2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
tert-Butyl 3-amino-2-(3-methoxyphenyl)pyrrolidine-1-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
tert-Butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its binding affinity to specific molecular targets and improve its solubility in various solvents. This dual functionality makes it a versatile compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C16H24N2O4 |
|---|---|
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
tert-butyl 3-amino-2-(4-hydroxy-3-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-8-7-11(17)14(18)10-5-6-12(19)13(9-10)21-4/h5-6,9,11,14,19H,7-8,17H2,1-4H3 |
Clé InChI |
DLNXXEBQTYULFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C2=CC(=C(C=C2)O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)
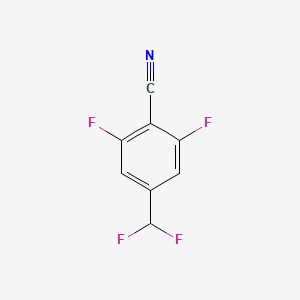
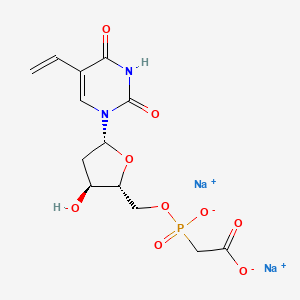
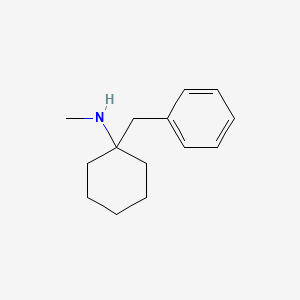

![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)

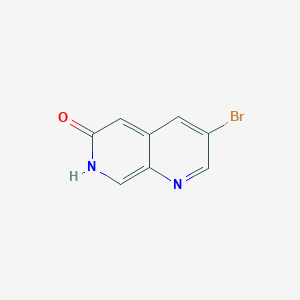
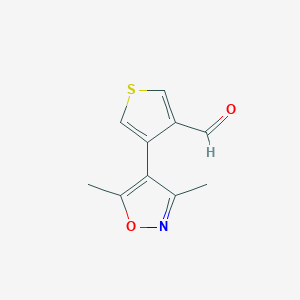
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)

![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)


